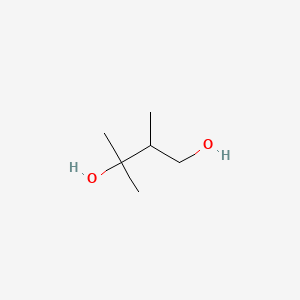
2,3-Dimethyl-1,3-butanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-1,3-butanediol, also known as pinacol, is an organic compound with the molecular formula C6H14O2. It is a vicinal diol, meaning it has two hydroxyl groups attached to adjacent carbon atoms. This compound is notable for its use in organic synthesis and its role in various chemical reactions, particularly the pinacol rearrangement .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3-Dimethyl-1,3-butanediol can be synthesized through the pinacol coupling reaction, where acetone is reduced in the presence of a metal such as magnesium to form the diol . Another method involves the hydroxylation of 2,3-dimethylbutene using hydrogen peroxide and formic acid at temperatures between 50°C to 70°C .
Industrial Production Methods: Industrial production typically follows the hydroxylation route due to its efficiency and scalability. The process involves the simultaneous but separate introduction of 2,3-dimethylbutene and hydrogen peroxide into formic acid, followed by hydrolysis of the resulting pinacol monoformate .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dimethyl-1,3-butanediol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form hydrocarbons.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products:
Pinacol Rearrangement: Under acidic conditions, this compound rearranges to form pinacolone, a ketone.
Dehydration: It can be dehydrated to form butenes or butadienes.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-1,3-butanediol has a wide range of applications in scientific research:
Biology: The compound is used in the study of metabolic pathways and enzyme functions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of synthetic rubber, resins, and as a solvent in various industrial processes
Wirkmechanismus
The mechanism of action of 2,3-dimethyl-1,3-butanediol primarily involves its role as a diol in chemical reactions. In the pinacol rearrangement, the compound undergoes a 1,2-rearrangement where one of the hydroxyl groups migrates to an adjacent carbon, resulting in the formation of a ketone . This reaction is typically catalyzed by acids and involves the formation of a carbocation intermediate.
Vergleich Mit ähnlichen Verbindungen
2,3-Butanediol: Another vicinal diol with similar properties but different molecular structure.
1,2-Butanediol: A diol with hydroxyl groups on the first and second carbon atoms.
Pinacolone: The ketone formed from the pinacol rearrangement of 2,3-dimethyl-1,3-butanediol.
Uniqueness: this compound is unique due to its ability to undergo the pinacol rearrangement, a reaction that is not commonly observed in other diols. This property makes it a valuable compound in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
24893-35-4 |
|---|---|
Molekularformel |
C6H14O2 |
Molekulargewicht |
118.17 g/mol |
IUPAC-Name |
2,3-dimethylbutane-1,3-diol |
InChI |
InChI=1S/C6H14O2/c1-5(4-7)6(2,3)8/h5,7-8H,4H2,1-3H3 |
InChI-Schlüssel |
ITZWYSUTSDPWAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


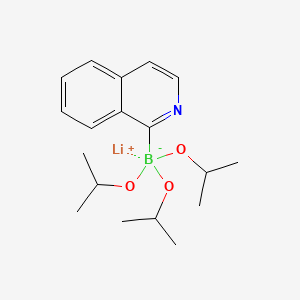
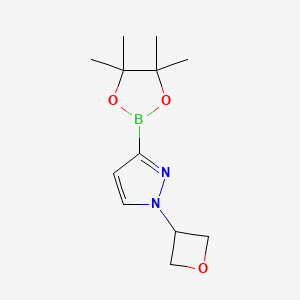
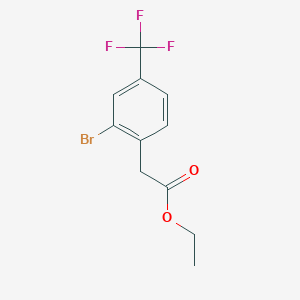
![7-(1,3-benzodioxol-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12505150.png)
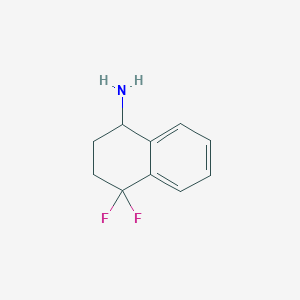
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12505180.png)
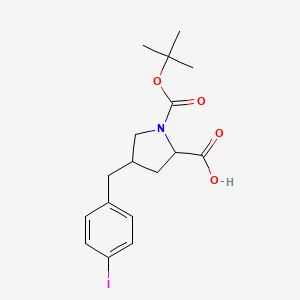
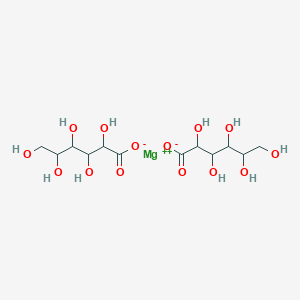

![3-Oxo-4-[2-(4-sulfonaphthalen-1-yl)hydrazin-1-ylidene]naphthalene-2,7-disulfonic acid trisodium](/img/structure/B12505188.png)
![N-{[3,5-bis(trifluoromethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12505201.png)
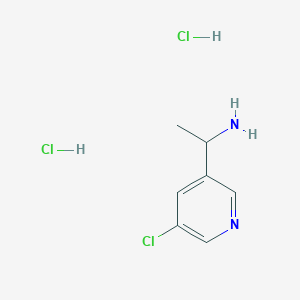

![2-(3,4-Dihydroxyphenyl)ethyl 6-deoxyhexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]-4-O-[3-(3,4-dihydroxyphenyl)prop-2-enoyl]hexopyranoside](/img/structure/B12505228.png)
